Dihydroxy-MEID, min. 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Metabolic Disorders and Diabetes Management

A study on Emodin, a natural product containing dihydroxy motifs similar to Dihydroxy-MEID, demonstrated its potential in inhibiting 11β‐hydroxysteroid dehydrogenase type 1 (11β‐HSD1). This enzyme is a therapeutic target for type 2 diabetes and metabolic syndrome. Emodin's ability to ameliorate metabolic disorders was investigated in diet‐induced obese (DIO) mice, highlighting its biological activities and potential therapeutic application in metabolic syndrome management (Ying Feng et al., 2010).

Antileishmanial Activity

Research into the chemistry of naturally occurring compounds led to the synthesis of derivatives from dehydrodieugenol (DHDE), obtaining through oxidative coupling of eugenol. This study reported significant antileishmanial activity of DHDE and its derivatives against Leishmania amazonensis. The findings indicate a promising pathway for developing cost-effective and environmentally friendly antiparasitic treatments (L. C. Rodrigues et al., 2016).

Ovarian Function and Fertility

The hydroxysteroid (17β) dehydrogenase family, specifically the HSD17B12 gene, plays a crucial role in the prostaglandin synthesis pathway, affecting ovarian function and fertility. Research demonstrated that haploinsufficiency of the HSD17B12 gene in female mice led to subfertility, underlining the enzyme's importance in female reproductive health. This study provides insights into the metabolic pathways influencing fertility and the potential for targeted therapeutic interventions (Heidi Kemiläinen et al., 2016).

Cancer Research and Therapeutics

In cancer research, the antiproliferative activity of compounds derived from Gaylussacia brasiliensis was studied, leading to the isolation of 2β, 3β-dihydroxy-urs-12-ene-28-oic acid. This compound demonstrated selective activity against kidney and breast cancer cell lines, providing a foundation for further investigation into natural products as sources for cancer therapeutics (R. Rodrigues et al., 2011).

作用機序

Target of Action

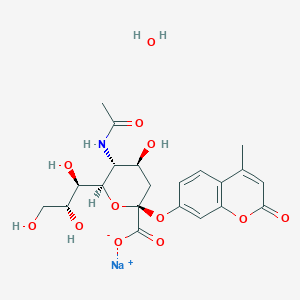

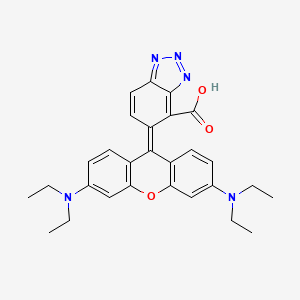

The primary target of Dihydroxy-MEID is the enzyme dihydroxy-acid dehydratase (DHAD) . DHAD is the third enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway . It relies on an Fe-S cluster for catalytic activity .

Mode of Action

Dihydroxy-MEID interacts with DHAD, affecting its function. DGLA is converted to dihydroxyeicosadienoic acid through the action of CYP-EH (CYP, cytochrome P450; EH, epoxide hydrolase), representing a new class of lipid metabolites that induce neurodegeneration via ferroptosis .

Biochemical Pathways

Dihydroxy-MEID affects the BCAA biosynthesis pathway, specifically the conversion of DGLA to dihydroxyeicosadienoic acid . This conversion is a key step in the induction of neurodegeneration via ferroptosis .

Result of Action

The action of Dihydroxy-MEID leads to the induction of ferroptosis-mediated neurodegeneration . This process involves the accumulation of lipid peroxides, leading to cell death .

特性

IUPAC Name |

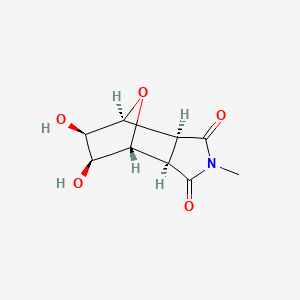

(3aR,4R,5S,6R,7S,7aS)-5,6-dihydroxy-2-methyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-10-8(13)2-3(9(10)14)7-5(12)4(11)6(2)15-7/h2-7,11-12H,1H3/t2-,3+,4+,5-,6-,7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSIZGNNWSXURV-GIDHVPLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2C(C1=O)C3C(C(C2O3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)[C@@H]2[C@H](C1=O)[C@H]3[C@@H]([C@@H]([C@@H]2O3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)